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Cat. No.: B15442869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Octahydroazulene-1,5-dione, a bicyclic ketone with the systematic IUPAC name

bicyclo[5.3.0]decane-2,8-dione, presents a complex stereochemical puzzle. Its fused seven-

and five-membered ring system, known as a perhydroazulene or bicyclo[5.3.0]decane core, is

a common motif in a variety of natural products, particularly sesquiterpenes. Understanding the

stereoisomers and conformational behavior of this dione is critical for its potential application in

medicinal chemistry and drug development, where precise three-dimensional structure dictates

biological activity.

This technical guide provides a comprehensive overview of the stereochemistry, potential

isomers, and general synthetic considerations for octahydroazulene-1,5-dione, drawing upon

the foundational knowledge of the perhydroazulene ring system.

The Stereochemical Core: Perhydroazulene
The parent hydrocarbon, perhydroazulene (bicyclo[5.3.0]decane), can exist as two principal

diastereomers: cis-fused and trans-fused, arising from the stereochemistry at the bridgehead

carbon atoms (C3a and C8a in the decahydroazulene nomenclature).[1][2][3] The cis isomer

possesses a Cngcontent-ng-c4139270029="" class="ng-star-inserted">s symmetry plane,

while the trans isomer is chiral and exists as a pair of enantiomers. The relative stability of

these isomers is influenced by steric and torsional strain within the seven- and five-membered

rings.
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The introduction of two ketone functionalities at the C1 and C5 positions of the

octahydroazulene framework introduces additional stereocenters, significantly increasing the

number of possible stereoisomers. The precise number of isomers depends on the relative

configuration of the carbonyl groups and the stereochemistry of the ring junction.

Potential Isomers of Octahydroazulene-1,5-dione
The stereochemical complexity of octahydroazulene-1,5-dione arises from the interplay of the

ring fusion stereochemistry (cis or trans) and the orientation of substituents at the chiral centers

created by the ketone groups. A detailed analysis of all possible stereoisomers is beyond the

scope of this guide, but the fundamental possibilities are outlined below.
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Caption: Logical hierarchy of stereoisomers for octahydroazulene-1,5-dione.

Synthetic Strategies and Methodologies
While specific experimental protocols for the synthesis of octahydroazulene-1,5-dione are not

readily available in the surveyed literature, general strategies for the construction of the
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bicyclo[5.3.0]decane core can be adapted. These methods often involve intramolecular

cyclization reactions.

A hypothetical synthetic approach could involve an intramolecular aldol condensation of a

suitable 1,6-dicarbonyl precursor. The stereochemical outcome of such a cyclization would be

dependent on the reaction conditions and the stereochemistry of the starting material.

Hypothetical Synthetic Workflow
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Caption: A potential synthetic workflow for octahydroazulene-1,5-dione.

Approaches to synthesizing the bicyclo[5.3.0]decane skeleton found in natural products often

utilize furan-terminated cationic cyclizations or intramolecular (4+3) cycloadditions.[4][5] These

advanced synthetic methods could potentially be employed to construct the core of

octahydroazulene-1,5-dione with a high degree of stereocontrol.

Characterization and Data Presentation
Due to the limited specific data for octahydroazulene-1,5-dione, a comprehensive table of

quantitative data cannot be provided. However, for the parent bicyclo[5.3.0]decane, some

physical and spectroscopic data are available.
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Property Value Source

Bicyclo[5.3.0]decane

Molecular Formula C₁₀H₁₈ [6]

Molecular Weight 138.25 g/mol [6]

IUPAC Name
1,2,3,3a,4,5,6,7,8,8a-

decahydroazulene
[6]

Synonyms
Decahydroazulene,

Perhydroazulene
[1][2]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray

crystallography would be indispensable for the characterization and stereochemical

assignment of the isomers of octahydroazulene-1,5-dione. High-resolution NMR

spectroscopy is a powerful tool for elucidating the solution-state structure and conformational

dynamics of such molecules.[7] For unambiguous determination of the absolute configuration

of chiral isomers, X-ray crystallography of a single crystal or a suitable crystalline derivative is

the gold standard.

Conclusion and Future Directions
The stereochemistry of octahydroazulene-1,5-dione is rich and complex, offering a

challenging yet potentially rewarding area for chemical synthesis and medicinal chemistry

research. While direct experimental data for this specific molecule is scarce, the foundational

knowledge of the perhydroazulene ring system provides a solid framework for understanding

its potential isomers and for devising synthetic strategies.

Future research in this area should focus on the development of stereoselective synthetic

routes to access individual isomers of octahydroazulene-1,5-dione. Subsequent detailed

spectroscopic and crystallographic analysis will be crucial for unambiguous stereochemical

assignment. Ultimately, the biological evaluation of these pure stereoisomers could uncover

novel therapeutic agents, underscoring the importance of understanding and controlling the

three-dimensional architecture of such bicyclic systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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